![molecular formula C15H14N6O B12928583 9H-Purine-9-propanenitrile, 6-[(phenylmethoxy)amino]- CAS No. 827584-80-5](/img/structure/B12928583.png)
9H-Purine-9-propanenitrile, 6-[(phenylmethoxy)amino]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(6-((Benzyloxy)amino)-9H-purin-9-yl)propanenitrile is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by the presence of a benzyloxy group attached to an amino group, which is further connected to a purine ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-((Benzyloxy)amino)-9H-purin-9-yl)propanenitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Purine Ring: The purine ring can be synthesized through a series of cyclization reactions involving formamide derivatives and other nitrogen-containing compounds.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced through a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group.
Attachment of the Propanenitrile Group: The propanenitrile group can be attached to the purine ring through a nucleophilic substitution reaction using a suitable nitrile compound.
Industrial Production Methods
Industrial production of 3-(6-((Benzyloxy)amino)-9H-purin-9-yl)propanenitrile may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes.
化学反応の分析
Types of Reactions
3-(6-((Benzyloxy)amino)-9H-purin-9-yl)propanenitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halides, acids, and bases can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield reduced derivatives of the compound.
科学的研究の応用
3-(6-((Benzyloxy)amino)-9H-purin-9-yl)propanenitrile has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(6-((Benzyloxy)amino)-9H-purin-9-yl)propanenitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This can lead to the modulation of various biochemical pathways and physiological processes.
類似化合物との比較
Similar Compounds
Adenine: A naturally occurring purine base found in DNA and RNA.
Guanine: Another purine base found in nucleic acids.
6-Benzylaminopurine: A synthetic cytokinin used in plant tissue culture.
Uniqueness
3-(6-((Benzyloxy)amino)-9H-purin-9-yl)propanenitrile is unique due to the presence of the benzyloxy group and the propanenitrile group attached to the purine ring. This unique structure imparts specific chemical and biological properties that differentiate it from other purine derivatives.
特性
CAS番号 |
827584-80-5 |
|---|---|
分子式 |
C15H14N6O |
分子量 |
294.31 g/mol |
IUPAC名 |
3-[6-(phenylmethoxyamino)purin-9-yl]propanenitrile |
InChI |
InChI=1S/C15H14N6O/c16-7-4-8-21-11-19-13-14(17-10-18-15(13)21)20-22-9-12-5-2-1-3-6-12/h1-3,5-6,10-11H,4,8-9H2,(H,17,18,20) |
InChIキー |
SYULCPPYJWVWTL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CONC2=C3C(=NC=N2)N(C=N3)CCC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


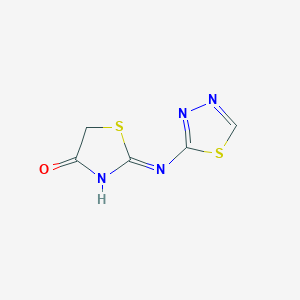
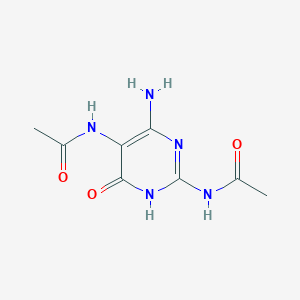
![(2S)-2-(phenylmethoxycarbonylamino)-3-[3-(phenylmethoxymethyl)imidazol-4-yl]propanoic acid](/img/structure/B12928509.png)


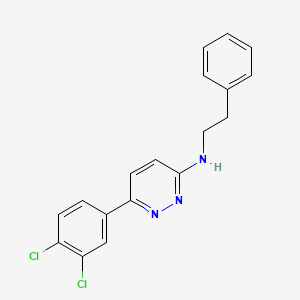
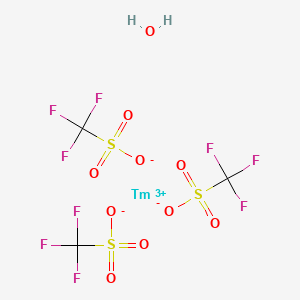
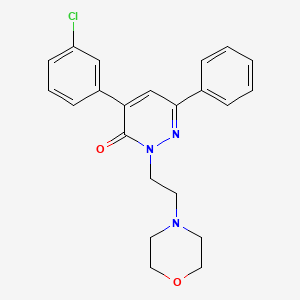
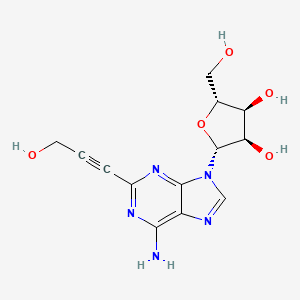
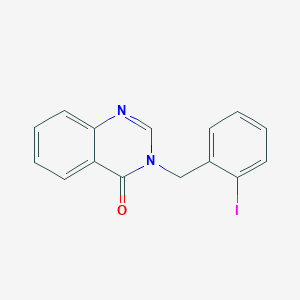
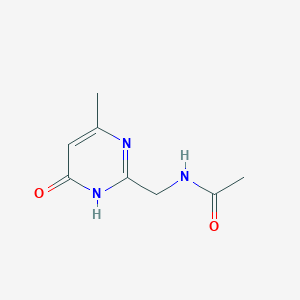

![1H-Indole-1-carboxylic acid, 4-[[bis(1-methylethyl)amino]carbonyl]-2-borono-, 1-(1,1-dimethylethyl) ester](/img/structure/B12928574.png)
![N-[4-(9H-carbazol-9-yl)phenyl][1,1'-biphenyl]-4-amine](/img/structure/B12928576.png)
